molecular formula C20H40O2 B12312633 Eicosanoic-17,17,18,18-d4 acid

Eicosanoic-17,17,18,18-d4 acid

Cat. No.: B12312633
M. Wt: 316.6 g/mol
InChI Key: VKOBVWXKNCXXDE-KHORGVISSA-N
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Description

Eicosanoic-17,17,18,18-d4 acid is a stable isotope-labeled compound, specifically a deuterated form of eicosanoic acid. This compound is used in various scientific research applications due to its unique properties, including its stability and ability to be traced in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eicosanoic-17,17,18,18-d4 acid typically involves the incorporation of deuterium atoms at specific positions in the eicosanoic acid molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Eicosanoic-17,17,18,18-d4 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various deuterated derivatives of eicosanoic acid, such as deuterated alcohols, ketones, and alkanes. These products are valuable for research and industrial applications due to their unique properties and stability .

Scientific Research Applications

Eicosanoic-17,17,18,18-d4 acid is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Eicosanoic-17,17,18,18-d4 acid involves its incorporation into biological systems where it can be traced using mass spectrometry or other analytical techniques. The deuterium atoms in the compound provide a unique signature that allows researchers to track its movement and transformation in biological systems. This helps in understanding the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Eicosanoic-17,17,18,18-d4 acid include other deuterated fatty acids, such as:

  • Eicosanoic-16,16,17,17-d4 acid
  • Eicosanoic-15,15,16,16-d4 acid
  • Eicosanoic-14,14,15,15-d4 acid

Uniqueness

This compound is unique due to the specific positions of the deuterium atoms, which provide distinct advantages in tracing and studying metabolic pathways. The stability and non-radioactive nature of deuterium make it a preferred choice for various research applications .

Properties

Molecular Formula

C20H40O2

Molecular Weight

316.6 g/mol

IUPAC Name

17,17,18,18-tetradeuterioicosanoic acid

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i3D2,4D2

InChI Key

VKOBVWXKNCXXDE-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(CC)C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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